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molecular formula C9H10ClNO2 B8735144 Isopropyl 6-chloronicotinate

Isopropyl 6-chloronicotinate

Cat. No. B8735144
M. Wt: 199.63 g/mol
InChI Key: ZECYQZQJDTYQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186727B2

Procedure details

A mixture of 6-chloronicotinic acid (12.0 g, 76 mmol) and thionyl chloride (65 mL) was heated at reflux for 3.0 h. The excess thionyl chloride was removed under reduced pressure, and the residual liquid was diluted with dichloromethane (20 mL) and then added to a solution of tert-butyl alcohol (71 mL, 760 mmol) in dichloromethane (40 mL). To the mixture was added triethylamine (31.7 mL, 760 mmol) and N,N-dimethylpyridine (0.5 g, 4.0 mmol), and the reaction mixture was stirred overnight (14 h) at reflux under nitrogen. The solution was diluted with dichloromethane (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (3×100 mL), washed with water (3×100 mL), and dried over anhydrous sodium sulfate. Concentration under reduced pressure provided Preparation 3 (11.4 g, 70.3%) as a yellow solid. The product had an analytical HPLC retention time=3.18 min. (Column: YMC ODS 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.2% H3PO4; Solvent B=90% MeOH, 10% H2O, 0.2% H3PO4) and a LCMS M+1=214. The purity of the product was about 96%. The major impurity was the iso-propyl 6-chloronicotinate with an analytical HPLC retention time=2.88 min. and a LC/MS M+1=200.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
71 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
31.7 mL
Type
reactant
Reaction Step Five
[Compound]
Name
N,N-dimethylpyridine
Quantity
0.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
3
Quantity
11.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Solvent A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Solvent B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[C:15](O)([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C.OP(O)(O)=O.ClC1C=CC(C(OC(C)C)=O)=CN=1>ClCCl.O.CO>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC(C)C)C=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
65 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
71 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
31.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethylpyridine
Quantity
0.5 g
Type
reactant
Smiles
Step Six
Name
3
Quantity
11.4 g
Type
reactant
Smiles
Step Seven
Name
Solvent A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
Solvent B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight (14 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residual liquid was diluted with dichloromethane (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate (3×100 mL)
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
provided

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
ClC1=NC=C(C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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